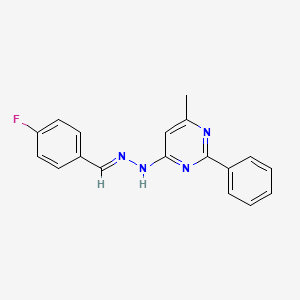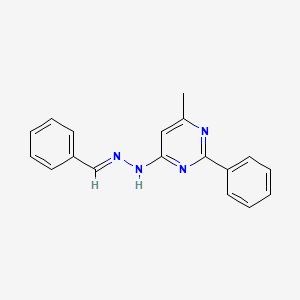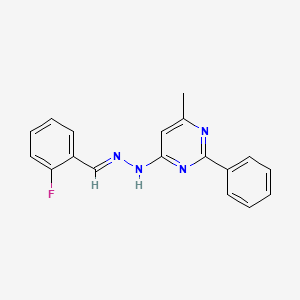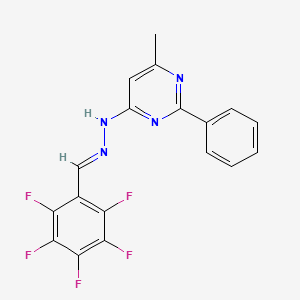![molecular formula C25H22N4 B3843898 1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843898.png)
1-phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
説明
1-Phenylethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PMPH and is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, as well as advantages and limitations of using PMPH in lab experiments, will also be explored. Finally, future directions for research on PMPH will be discussed.
作用機序
The mechanism of action of PMPH is not fully understood. However, studies have suggested that PMPH may exert its cytotoxic activity through the induction of apoptosis, which is a programmed cell death process. PMPH may also inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
PMPH has been found to have various biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory activities, PMPH has been shown to have antioxidant activity. This activity may be due to PMPH's ability to scavenge free radicals, which can cause cellular damage.
実験室実験の利点と制限
One advantage of using PMPH in lab experiments is its cytotoxic activity against various cancer cell lines, which makes it a potential anti-cancer agent. Another advantage is its ability to inhibit acetylcholinesterase, which can improve cognitive function and memory.
However, there are also limitations to using PMPH in lab experiments. One limitation is its potential toxicity, which can affect the accuracy of the results obtained. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret the results obtained.
将来の方向性
There are several future directions for research on PMPH. One direction is to investigate its potential as an anti-cancer agent in vivo, using animal models. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential applications in various fields. Additionally, further research can be conducted to explore its potential as an anti-inflammatory and antioxidant agent.
科学的研究の応用
PMPH has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, PMPH has been investigated for its potential as an anti-cancer agent. Studies have shown that PMPH exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In biochemistry, PMPH has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
In pharmacology, PMPH has been investigated for its potential as an anti-inflammatory agent. Studies have shown that PMPH can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
特性
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4/c1-18-13-15-22(16-14-18)24-17-23(21-11-7-4-8-12-21)26-25(27-24)29-28-19(2)20-9-5-3-6-10-20/h3-17H,1-2H3,(H,26,27,29)/b28-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMVGCXEQRRQPU-TURZUDJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C(\C)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843853.png)
![5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843859.png)

![4-bromobenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843882.png)
![4-bromobenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843893.png)
![4-fluorobenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843897.png)
![2-methoxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843909.png)